1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl N'-(4-iodophenyl)-N-methylcarbamimidothioate
1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl N'-(4-iodophenyl)-N-methylcarbamimidothioate
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1097533
InChI:
InChI=1S/C18H15ClIN3O2S/c1-21-18(22-13-6-4-12(20)5-7-13)26-15-10-16(24)23(17(15)25)14-8-2-11(19)3-9-14/h2-9,15H,10H2,1H3,(H,21,22)
SMILES:
CN=C(NC1=CC=C(C=C1)I)SC2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl
Molecular Formula:
C18H15ClIN3O2S
Molecular Weight:
499.8 g/mol
1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl N'-(4-iodophenyl)-N-methylcarbamimidothioate
CAS No.:
Cat. No.: VC1097533
Molecular Formula: C18H15ClIN3O2S
Molecular Weight: 499.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C18H15ClIN3O2S |
---|---|
Molecular Weight | 499.8 g/mol |
IUPAC Name | [1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-iodophenyl)-N//'-methylcarbamimidothioate |
Standard InChI | InChI=1S/C18H15ClIN3O2S/c1-21-18(22-13-6-4-12(20)5-7-13)26-15-10-16(24)23(17(15)25)14-8-2-11(19)3-9-14/h2-9,15H,10H2,1H3,(H,21,22) |
Standard InChI Key | ZBTCQEFBFLRGQL-UHFFFAOYSA-N |
SMILES | CN=C(NC1=CC=C(C=C1)I)SC2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Canonical SMILES | CN=C(NC1=CC=C(C=C1)I)SC2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator